2,4-Dioxo-1,3-diazinane-5-carbaldehyde
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Overview
Description
2,4-Dioxo-1,3-diazinane-5-carbaldehyde is a heterocyclic compound that contains a six-membered ring with two nitrogen atoms and three carbonyl groups. This compound is part of the diazinane family, which is known for its diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1,3-diazinane-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a dicarbonyl compound, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems also enhances efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1,3-diazinane-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diazinane derivatives.
Scientific Research Applications
2,4-Dioxo-1,3-diazinane-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1,3-diazinane-5-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and metabolism .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trioxo-1,3-diazinane-5-carbaldehyde: Similar structure but with an additional carbonyl group.
Pyrano[2,3-d]pyrimidinone derivatives: Similar heterocyclic structure with different functional groups.
Uniqueness
2,4-Dioxo-1,3-diazinane-5-carbaldehyde is unique due to its specific arrangement of carbonyl groups and nitrogen atoms, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H6N2O3 |
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Molecular Weight |
142.11 g/mol |
IUPAC Name |
2,4-dioxo-1,3-diazinane-5-carbaldehyde |
InChI |
InChI=1S/C5H6N2O3/c8-2-3-1-6-5(10)7-4(3)9/h2-3H,1H2,(H2,6,7,9,10) |
InChI Key |
HKWMHATYYGETFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)C=O |
Origin of Product |
United States |
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